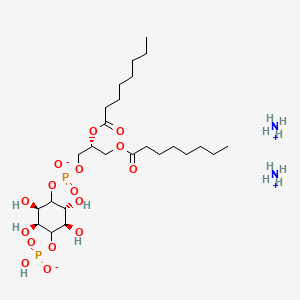
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.
08:0 PIP is a phosphoinositol phosphate (PIP). Among prokaryotes, PI is synthesized by mycobacteria and few other bacterial genera.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Mecanismo De Acción
Target of Action
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission .
Mode of Action
The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the generation and transmission of cellular signals . The DAG and IP 3 produced by the hydrolysis of PtdIns- (4,5)- P 2 are part of a complex biochemical and signal transduction cascade .
Análisis Bioquímico
Biochemical Properties
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes and proteins, playing a crucial role in the generation and transmission of cellular signals . The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound .
Cellular Effects
The effects of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) exerts its effects at the molecular level through various mechanisms. It can bind to important proteins such as Group IV cPLA 2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis . It can also be further phosphorylated to give triphosphates such as PtdIns- (3,4,5)- P 3 .
Metabolic Pathways
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYUDEZZGXKOJR-XMXDBXOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54N2O16P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

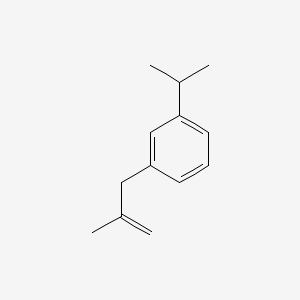
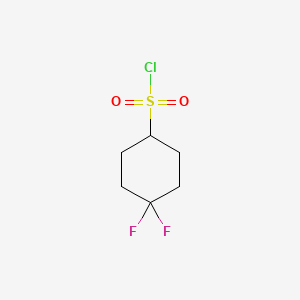
![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)
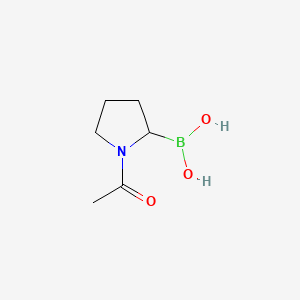
![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)
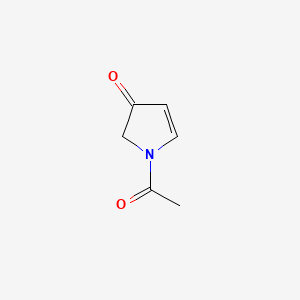
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
